
2-Oxo-1,2-diphenylethyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,2-diphenylethyl carbamate is a compound of interest in organic chemistry due to its unique structural properties and potential applications. This compound features a carbamate functional group, which is known for its versatility in various chemical reactions and applications. The presence of the 2-oxo-1,2-diphenylethyl moiety adds to its complexity and potential utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-diphenylethyl carbamate typically involves the reaction of benzoin with isocyanates or by activation as a mixed carbonate followed by reaction with a free amine . The benzoin chromophores required for this synthesis can be prepared via the benzoin condensation or through the use of trimethylsilyl (TMS) masked cyanohydrins, which react with Grignard reagents to form α-hydroxy ketones .
Industrial Production Methods
Industrial production methods for carbamates often involve the reaction of amines with carbon dioxide and halides in the presence of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) . This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1,2-diphenylethyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., DBU), and catalysts such as copper or zirconium compounds . The conditions for these reactions vary but often involve mild temperatures and pressures to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-1,2-diphenylethyl carbamate has several applications in scientific research:
Biology: The compound’s ability to release amines upon photolysis makes it useful in studying biological processes that involve amine groups.
Medicine: Its potential as a photolabile protecting group can be explored in drug delivery systems where controlled release of active compounds is desired.
Mecanismo De Acción
The mechanism by which 2-Oxo-1,2-diphenylethyl carbamate exerts its effects involves the photoreactivity of the desyl group. Upon exposure to light, the compound undergoes a photochemical reaction that cleaves the carbamate group, releasing the protected amine or carboxylic acid . This photoreactivity is due to the diverse photochemistry of the desyl group, which can absorb light and undergo various photochemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-phenylethyl diisopropylcarbamate: This compound is structurally similar but features diisopropyl groups instead of the diphenyl groups.
Benzoin derivatives: These compounds share the benzoin moiety and exhibit similar photoreactivity.
Uniqueness
2-Oxo-1,2-diphenylethyl carbamate is unique due to its specific combination of the 2-oxo-1,2-diphenylethyl moiety and the carbamate functional group. This combination provides a balance of stability and reactivity, making it suitable for various applications in scientific research and industry.
Propiedades
Número CAS |
116523-50-3 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
(2-oxo-1,2-diphenylethyl) carbamate |
InChI |
InChI=1S/C15H13NO3/c16-15(18)19-14(12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10,14H,(H2,16,18) |
Clave InChI |
POOPVHNTQVBUTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


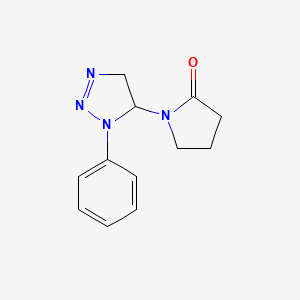
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
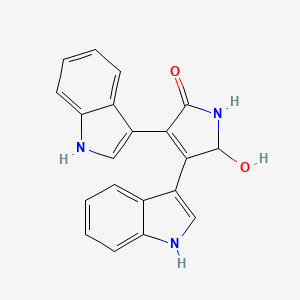
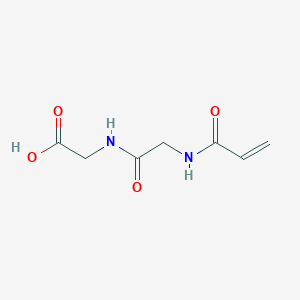
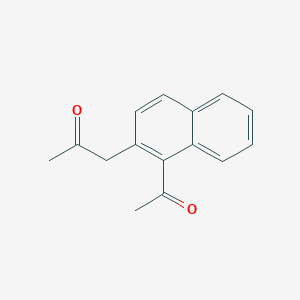
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
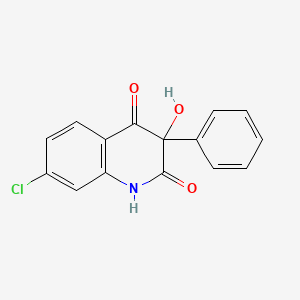
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
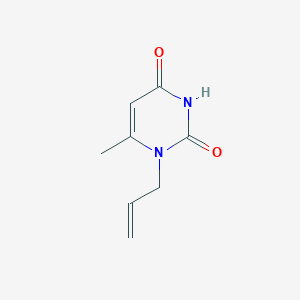
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
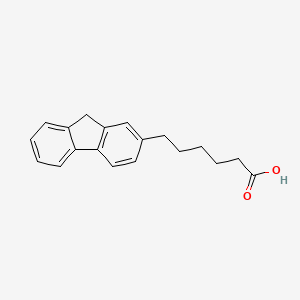

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
